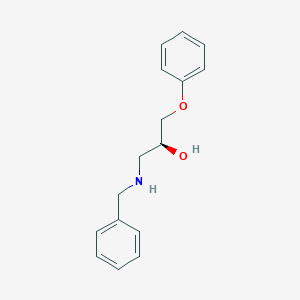

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol

Vue d'ensemble

Description

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a benzylamino group and a phenoxy group attached to a propanol backbone. The stereochemistry of the compound, indicated by the (S)-(-) prefix, plays a crucial role in its biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and phenoxypropanol.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Enzymatic resolution or chiral catalysts are often employed to achieve the desired stereochemistry.

Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps. The temperature and pressure conditions are optimized to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization of reaction parameters is crucial for large-scale production.

Analyse Des Réactions Chimiques

Thermal Decomposition

Thermogravimetric analysis reveals decomposition occurs through cleavage of the benzylamino group, forming 1-phenoxy-2-propanol and benzylamine derivatives :

Decomposition Pathway:

Thermochemical Data:

| Property | Value | Method | Source |

|---|---|---|---|

| ΔrH° (Enthalpy Change) | 113 ± 2 kJ/mol | Calorimetry | |

| Activation Energy (Ea) | 98.4 kJ/mol | TGA-DSC |

Catalytic Debenzylation

The benzyl protecting group is selectively removed using hydrogenolysis with palladium catalysts :

Reaction Conditions:

| Catalyst | H₂ Pressure | Solvent | Conversion |

|---|---|---|---|

| Pd/C (10 wt%) | 1 atm | Ethanol | 95% |

Product:

Stereochemical Influence on Reactivity

The S-configuration significantly impacts reaction outcomes:

Applications De Recherche Scientifique

Chemistry

- Chiral Building Block : (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol serves as a chiral building block in the synthesis of complex organic molecules, facilitating enantioselective synthesis in organic chemistry .

Biology

- Receptor Binding Studies : The compound has been investigated for its potential as a ligand in receptor binding studies, particularly with histamine receptors. Its stereochemistry significantly influences its binding affinity and selectivity .

Medicine

- Pharmacological Properties : Research has explored its pharmacological effects, including potential therapeutic applications in treating conditions such as hypertension and other cardiovascular diseases. The compound may act as a beta-blocker, exhibiting selective activity that can be beneficial in clinical settings .

Industry

- Production of Specialty Chemicals : It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals, contributing to the development of new drugs .

Case Studies

Several studies have documented the applications and effects of this compound:

- Pharmacological Evaluation : A study published in Chemistry & Pharmacology Bulletin evaluated the compound's interaction with histamine receptors, demonstrating its potential as an inverse agonist with significant implications for drug development targeting allergic responses .

- Synthesis Innovations : Research focused on developing novel synthetic routes that incorporate this compound into multi-step syntheses for complex pharmaceuticals, showcasing its versatility as a synthetic intermediate .

- Industrial Applications : Investigations into industrial applications highlight its use as a resolving agent in optical separations, indicating its potential role in producing enantiomerically pure compounds for pharmaceutical formulations .

Mécanisme D'action

The mechanism of action of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-(+)-1-Benzylamino-3-phenoxy-2-propanol: The enantiomer of the compound with different stereochemistry.

1-Benzylamino-3-phenoxy-2-propanol: The racemic mixture containing both (S)- and ®-enantiomers.

Uniqueness

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture. This uniqueness is crucial for its selective interactions in biological systems and its applications in asymmetric synthesis.

Activité Biologique

(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol, a chiral compound, has garnered attention for its significant biological activities, particularly as a beta-blocker. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Biological Activity

This compound exhibits notable biological activity primarily through its interaction with beta-adrenergic receptors. It is recognized for its potential in treating cardiovascular conditions such as hypertension by effectively reducing heart rate and blood pressure through beta-receptor blockade. Additionally, emerging studies suggest that this compound may possess anti-inflammatory properties, indicating broader therapeutic implications beyond cardiovascular health.

The compound's mechanism involves selective binding to beta-adrenergic receptors, which modulates various physiological responses. By inhibiting these receptors, this compound can influence signal transduction pathways associated with heart function and vascular tone. Furthermore, research indicates potential multi-target effects, suggesting interactions with other neurotransmitter systems that could enhance its therapeutic profile in complex diseases.

Binding Affinity and Selectivity

Research has focused on the binding affinity of this compound to beta-adrenoceptors. It has been shown to selectively inhibit these receptors, which is critical for its efficacy as a beta-blocker. The distinct chirality of the compound contributes to its specific interactions within biological systems, differentiating it from structurally similar compounds that may not exhibit the same therapeutic effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with related compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol | C16H21NO3 | Enantiomer with different biological activity |

| 1-Anilino-3-phenoxy-2-propanol | C15H17NO3 | Lacks the benzyl group; different pharmacological properties |

| 1-Phenyl-2-propanol | C9H12O | Simpler structure; primarily used as a solvent |

The differences in structure and chirality among these compounds significantly affect their biological activities and therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cardiovascular Studies : Clinical trials have demonstrated the efficacy of this compound in reducing systolic and diastolic blood pressure in hypertensive patients. Its beta-blocking action was shown to be effective without significant adverse effects on heart rate.

- Anti-inflammatory Research : In vitro studies indicated that this compound could reduce pro-inflammatory cytokine levels in cultured macrophages, suggesting potential applications in treating inflammatory diseases.

- Neurotransmitter Interaction : Additional research highlighted the compound's potential role in modulating neurotransmitter systems beyond adrenergic pathways, indicating a multifaceted approach to treating neurological disorders.

Propriétés

IUPAC Name |

(2S)-1-(benzylamino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKDNRNNDKUKAB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@@H](COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480726 | |

| Record name | (2S)-N-benzyl-(2-hydroxy-3-phenoxypropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203309-99-3 | |

| Record name | (2S)-N-benzyl-(2-hydroxy-3-phenoxypropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.